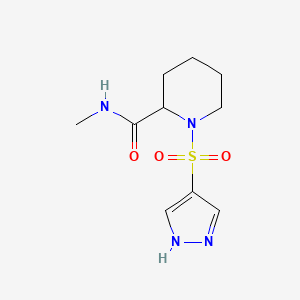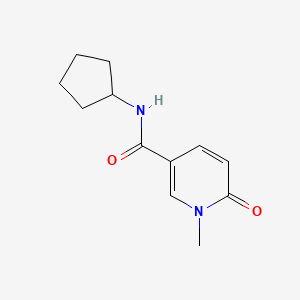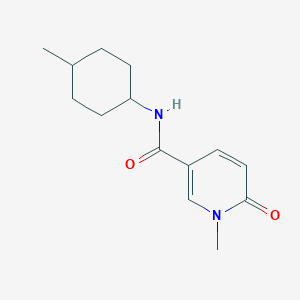
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide, also known as MPSP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSP is a small molecule that contains a piperidine ring and a pyrazole ring, making it a unique chemical compound. In
Wirkmechanismus
The mechanism of action of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX, N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is also stable under a wide range of conditions, making it suitable for use in a variety of lab experiments. However, one limitation of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide. One area of interest is in the development of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide analogs that have improved solubility and bioavailability. Another area of interest is in the use of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide involves a multi-step process that includes the reaction of piperidine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methylpiperidine. The final step involves the reaction of the resulting N-methylpiperidine acid chloride with 4-pyrazole sulfonamide. The yield of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is typically around 50%, and the compound can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic effects. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S/c1-11-10(15)9-4-2-3-5-14(9)18(16,17)8-6-12-13-7-8/h6-7,9H,2-5H2,1H3,(H,11,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCRNAFGXPODNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1S(=O)(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)

![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)


![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)